molecular formula C7H9NO2 B13957437 2-(2-Hydroxyethyl)pyridin-4(1H)-one

2-(2-Hydroxyethyl)pyridin-4(1H)-one

Cat. No.: B13957437
M. Wt: 139.15 g/mol
InChI Key: RNZLZTLRCMRGAB-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)pyridin-4(1H)-one is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, featuring a hydroxyethyl group attached to the nitrogen atom at the 2-position and a hydroxyl group at the 4-position. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)pyridin-4(1H)-one typically involves the reaction of pyridine derivatives with ethylene oxide under controlled conditions. One common method includes the use of pyridine-4-carboxaldehyde as a starting material, which undergoes a condensation reaction with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis. The final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)pyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides, amines, and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine-4-carboxylic acid or pyridine-4-aldehyde.

    Reduction: Formation of 2-(2-hydroxyethyl)pyridine or 2-(2-aminoethyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Hydroxyethyl)pyridin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows the compound to participate in hydrogen bonding and other interactions with biological molecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethyl)pyridine: Similar structure but lacks the hydroxyl group at the 4-position.

    2-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of a hydroxyethyl group.

    4-(2-Hydroxyethyl)pyridine: Hydroxyethyl group attached at the 4-position instead of the 2-position.

Uniqueness

2-(2-Hydroxyethyl)pyridin-4(1H)-one is unique due to the presence of both hydroxyethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO2/c9-4-2-6-5-7(10)1-3-8-6/h1,3,5,9H,2,4H2,(H,8,10)

InChI Key

RNZLZTLRCMRGAB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=CC1=O)CCO

Origin of Product

United States

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